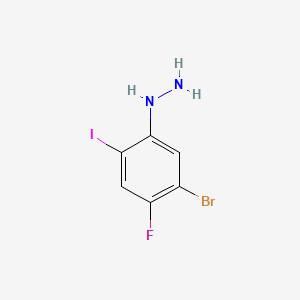

(5-Bromo-4-fluoro-2-iodophenyl)hydrazine

Description

Properties

Molecular Formula |

C6H5BrFIN2 |

|---|---|

Molecular Weight |

330.92 g/mol |

IUPAC Name |

(5-bromo-4-fluoro-2-iodophenyl)hydrazine |

InChI |

InChI=1S/C6H5BrFIN2/c7-3-1-6(11-10)5(9)2-4(3)8/h1-2,11H,10H2 |

InChI Key |

IUZBLDZWYPQVSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)I)NN |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 4 Fluoro 2 Iodophenyl Hydrazine

Precursor Synthesis and Strategic Halogenation of Aromatic Systems

The successful synthesis of (5-Bromo-4-fluoro-2-iodophenyl)hydrazine is critically dependent on the efficient preparation of its direct precursor, 5-Bromo-4-fluoro-2-iodoaniline. This involves the sequential and regioselective introduction of three different halogen atoms onto an aromatic ring, a significant challenge that requires careful selection of halogenation techniques.

Synthesis of 5-Bromo-4-fluoro-2-iodoaniline as a Primary Intermediate

The formation of 5-Bromo-4-fluoro-2-iodoaniline is a key step that establishes the core structure of the final compound. Synthetic strategies typically begin with a simpler, commercially available aniline (B41778) or nitrobenzene (B124822) derivative, onto which the halogen substituents are added in a controlled manner.

One common approach involves the reduction of a corresponding nitroaromatic compound. For instance, a synthetic route analogous to the preparation of similar haloanilines involves the reduction of a precursor like 4-bromo-1-fluoro-5-iodo-2-nitrobenzene. This reduction is often achieved using metal catalysts or reducing agents like iron powder in an acidic medium, such as acetic and ethanol. The reaction proceeds by converting the nitro group (-NO2) into a primary amine group (-NH2), yielding the desired aniline while preserving the halogen substituents.

The general procedure for such a reduction is outlined below:

The substituted nitrobenzene is dissolved in a suitable solvent system, such as a mixture of acetic acid and ethanol.

A reducing agent, typically powdered iron or tin(II) chloride, is added to the solution.

The mixture is heated to facilitate the reduction reaction.

Upon completion, the product is isolated through extraction and purified using techniques like column chromatography.

This method is effective for producing highly substituted anilines that serve as the immediate precursors for the final diazotization and reduction sequence.

Advanced Halogenation Techniques for Multi-Substituted Aromatic Rings

The synthesis of the polysubstituted aniline precursor requires sophisticated halogenation strategies to ensure the correct placement (regioselectivity) of the bromo, fluoro, and iodo groups on the aromatic ring.

The introduction of bromine and iodine onto the aromatic ring is typically achieved through electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring. The amino group (or a protected form like an amide) is a powerful activating group and is ortho-, para-directing. Conversely, halogen substituents are deactivating yet also ortho-, para-directing.

When planning the synthesis, chemists must consider these competing effects to install the halogens at the desired positions. For example, direct bromination or iodination of a substituted aniline must be carefully controlled to avoid over-halogenation or the formation of incorrect isomers.

An alternative and highly controlled method for introducing halogens is the Sandmeyer reaction. This process involves the initial conversion of an amino group into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst (e.g., cuprous bromide or cuprous chloride). To introduce iodine, the diazonium salt is typically treated with an aqueous solution of potassium iodide, a reaction that does not require a copper catalyst. This method allows for the precise placement of a halogen at the position formerly occupied by an amino group, which can be a powerful strategic tool in a multi-step synthesis.

Introducing a fluorine atom onto an aromatic ring often requires different methods than those used for other halogens. While electrophilic fluorination is possible, a more common and robust method is the Balz-Schiemann reaction. This reaction involves the diazotization of a primary arylamine, followed by treatment with fluoroboric acid (HBF4). This procedure forms a stable aryl diazonium tetrafluoroborate (B81430) salt, which can often be isolated. Upon gentle heating, this salt decomposes, releasing nitrogen gas and boron trifluoride, to yield the corresponding aryl fluoride. This method provides a reliable pathway for the regioselective introduction of fluorine.

Transformation of Aromatic Amines to Arylhydrazines

Once the 5-Bromo-4-fluoro-2-iodoaniline precursor has been synthesized, the final step is the conversion of the primary aromatic amine into the arylhydrazine functional group. This transformation is a cornerstone of aromatic chemistry and is typically accomplished in two sequential steps: diazotization and reduction.

Diazotization and Subsequent Reduction Protocols for Hydrazine (B178648) Formation

The conversion of the aniline precursor to this compound begins with diazotization. This reaction involves treating the primary aromatic amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (typically 0–5 °C) to form an aryl diazonium salt.

Following its formation, the diazonium salt is immediately subjected to a reduction step to yield the arylhydrazine. Several reducing agents are effective for this purpose, with the choice often depending on the scale of the reaction, the nature of the substituents on the aromatic ring, and desired purity. The reduction must be mild enough to avoid cleavage of the nitrogen-nitrogen single bond that is formed.

A comparative overview of common reducing agents is presented in the table below.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Tin(II) Chloride (SnCl2) | Concentrated HCl, low temperature | Broad scope, good yields for ortho-substituted compounds. | Can be tedious to work up; potential for tin residue contamination. |

| Sodium Sulfite (Na2SO3) / Sodium Bisulfite (NaHSO3) | Aqueous solution | Classical method, readily available reagents. | May have a more limited scope compared to SnCl2. |

| L-Ascorbic Acid | Aqueous medium | "Green" chemistry approach, avoids heavy metals, entirely aqueous process. | May require specific pH and temperature control for optimal results. |

| Triphenylphosphine (PPh3) | Methanol, followed by acidic hydrolysis | Avoids tin-based reagents; intermediate phosphonium (B103445) salt can be hydrolyzed to give a quantitative yield. | Requires stoichiometric use of triphenylphosphine, which can be costly on a large scale. |

The most common laboratory and industrial method involves the use of tin(II) chloride in concentrated hydrochloric acid. The aniline is first diazotized, and the resulting cold solution of the diazonium salt is added to a cold solution of SnCl2 in HCl. The resulting arylhydrazine often precipitates as its hydrochloride salt, which can be isolated by filtration and then neutralized with a base to liberate the free hydrazine.

Catalytic Transfer Hydrogenation for Selective Nitroarene Reduction in Halogenated Systems

Catalytic transfer hydrogenation (CTH) is a powerful and selective method for the reduction of nitroarenes to anilines, the key precursors for hydrazines. In this process, a hydrogen donor, frequently hydrazine hydrate (B1144303) (N₂H₄·H₂O), transfers hydrogen to the substrate in the presence of a catalyst. doi.orgmst.edu A major challenge in the synthesis of this compound is the potential for dehalogenation during the reduction of the nitro group. CTH offers a solution by providing high chemoselectivity, allowing the nitro group to be reduced while leaving the C-Br, C-F, and C-I bonds intact. iranarze.ir

A variety of catalysts have been developed for this purpose:

Supported Nickel Nanoparticles: Highly dispersed nickel on silica (B1680970) (Ni/SiO₂) has been shown to be an effective and recyclable catalyst for the chemoselective reduction of various nitroarenes with high yields. mst.edu

Iron-Nitrogen-Carbon (Fe-N-C) Catalysts: These non-noble metal catalysts exhibit excellent performance in the CTH of halogenated nitrobenzenes, showing high conversion and selectivity close to 100%. doi.org

Palladium on Magnetic Nanoparticles (Pd@Fe₃O₄): This catalyst demonstrates remarkable efficacy in CTH and offers the significant advantage of being easily recoverable using a magnet, enhancing its sustainability. nih.gov

The active hydrogen species responsible for the reduction are generated in-situ from the decomposition of hydrazine hydrate on the catalyst surface. iranarze.ir This approach avoids the use of high-pressure gaseous hydrogen, making it operationally simpler and safer.

Table 3: Performance of Various Catalysts in Transfer Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Donor | Key Features | Reference |

|---|---|---|---|

| Fe-N-C | N₂H₄·H₂O | High activity and selectivity for halogenated nitroarenes. | doi.org |

| Ni/SiO₂ | N₂H₄·H₂O | Recyclable, highly dispersed nanoparticles. | mst.edu |

| Pd@Fe₃O₄ | THDB / H₂O | Magnetically recoverable, high functional group tolerance. | nih.gov |

| O-MoS₂ | N₂H₄·H₂O | High chemoselectivity, robust and recyclable. | iranarze.ir |

Electrochemical Strategies for N-N Coupling and Hydrazine Synthesis

Electrochemical methods offer a green and innovative approach to chemical synthesis, often operating under mild conditions without the need for stoichiometric chemical oxidants or reductants. For hydrazine synthesis, electrochemical strategies have been developed that focus on the oxidative homocoupling of ammonia (B1221849) surrogates. osti.govnih.gov

One such strategy involves the use of benzophenone (B1666685) imine as a readily accessible substitute for ammonia. acs.org The electrochemical process facilitates the oxidative N-N coupling of the imine to form benzophenone azine. This azine intermediate can then be hydrolyzed to yield hydrazine and regenerate benzophenone, which can be recycled. osti.govresearchgate.net Several electrochemical pathways for this N-N coupling have been explored, including:

A copper-catalyzed process. osti.govacs.org

An iodine-mediated reaction involving an N-I bond intermediate. osti.govacs.org

A proton-coupled electron-transfer process. osti.govacs.org

These methods represent a formal electrocatalytic synthesis of hydrazine from an ammonia source. nih.gov While direct application to a complex substituted phenyl system would require further development, they establish a foundational electrochemical approach for forming the critical N-N bond, avoiding traditional, often hazardous, reagents. osti.gov

Principles of Green Chemistry and Sustainable Routes in Arylhydrazine Synthesis

The synthesis of arylhydrazines is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comblazingprojects.com Several strategies are being implemented to make arylhydrazine synthesis more sustainable.

Use of Greener Solvents: Traditional syntheses often rely on volatile organic solvents. A key green innovation is the move towards aqueous media or other environmentally benign solvents. rsc.orgresearchgate.net

Avoidance of Hazardous Reagents: Replacing toxic and hazardous reagents is a core principle. This includes substituting metal reductants like stannous chloride with metal-free alternatives such as thiourea (B124793) dioxide or L-ascorbic acid. researchgate.netrsc.org

Catalysis: The use of recoverable and reusable catalysts, such as magnetically separable nanoparticles or highly dispersed supported catalysts, improves efficiency and reduces waste. mst.edunih.gov Catalytic transfer hydrogenation is a prime example, replacing stoichiometric metal reductants. iranarze.ir

Energy Efficiency: Alternative energy sources like microwave irradiation can dramatically reduce reaction times from hours to seconds and lower energy consumption by orders of magnitude compared to conventional heating. researchgate.net

Process Intensification: The development of one-pot reactions and continuous flow processes can reduce waste, improve safety, and lead to more efficient synthesis compared to traditional batch methods. nih.govmdpi.com

By integrating these principles, the environmental impact of producing complex molecules like this compound can be significantly minimized, aligning chemical manufacturing with sustainability goals. blazingprojects.comrsc.org

Reactivity and Mechanistic Investigations of 5 Bromo 4 Fluoro 2 Iodophenyl Hydrazine

Impact of Halogen Substituents on Aromatic Ring Reactivity and Selectivity

The presence of three different halogen atoms—bromine, fluorine, and iodine—on the phenyl ring, in addition to the hydrazine (B178648) group, creates a complex electronic environment that significantly dictates the ring's susceptibility to and regioselectivity in aromatic substitution reactions.

Influence on Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. unive.it However, the rate and orientation of these substitutions are heavily influenced by the nature of the substituents already present on the ring. organicchemistrytutor.com Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. organicchemistrytutor.comchemistrytalk.org

Halogens are a unique class of substituents in this regard. Due to their high electronegativity, they withdraw electron density from the aromatic ring through the inductive effect, which deactivates the ring towards electrophilic attack compared to unsubstituted benzene. chemistrytalk.orglibretexts.orglumenlearning.com Conversely, halogens possess lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orglumenlearning.com In the case of halogens, the inductive deactivation is stronger than the resonance activation, leading to them being classified as deactivating ortho-, para-directors. organicchemistrytutor.comlibretexts.org

In (5-Bromo-4-fluoro-2-iodophenyl)hydrazine, the hydrazine group (-NHNH2) is an activating, ortho-, para-directing group due to the strong electron-donating resonance effect of the nitrogen atom. The three halogen substituents are all deactivating ortho-, para-directors. chemistrytalk.orglibretexts.org When multiple substituents are present, the directing effect is generally controlled by the most strongly activating group. Therefore, the hydrazine group will be the primary director for any incoming electrophile.

The interplay of the three different halogens further modulates the reactivity. The electronegativity of the halogens decreases in the order F > Cl > Br > I. stackexchange.com Consequently, the inductive electron withdrawal is strongest for fluorine and weakest for iodine. This would suggest that the deactivating effect follows the same trend. The directing effects of the individual halogens would be to the positions ortho and para to themselves. However, with the powerful activating and directing effect of the hydrazine group, electrophilic substitution is most likely to occur at the positions ortho and para to the hydrazine, which are the 6- and 4-positions. Since the 4-position is already substituted with fluorine, the primary site for electrophilic attack would be the 6-position.

Modifications to Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The halogen atoms in this compound can act as both electron-withdrawing groups and potential leaving groups. The electron-withdrawing inductive effect of the halogens makes the aromatic ring more electrophilic and thus more susceptible to nucleophilic attack. chemistrysteps.com

A key feature of SNAr reactions is the unusual order of leaving group ability for halogens: F > Cl ≈ Br > I. wikipedia.orgnih.gov This is contrary to the trend in SN2 reactions and is because the rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. chemistrysteps.com The high electronegativity of fluorine strongly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, making the carbon atom attached to it more electrophilic and accelerating the reaction. chemistrysteps.com

In this compound, the fluorine atom at the 4-position is para to the iodine atom at the 2-position and meta to the bromine atom at the 5-position. The bromine atom is ortho to the fluorine and meta to the iodine. The iodine atom is ortho to the hydrazine group and the bromine atom, and para to the fluorine atom. Given the leaving group abilities in SNAr reactions, the fluorine atom would be the most likely to be displaced by a nucleophile, provided there is sufficient activation from other groups. However, the position of the electron-withdrawing groups is crucial. In this molecule, the other halogens act as electron-withdrawing groups. The iodine at the 2-position and the bromine at the 5-position are ortho and meta, respectively, to the fluorine. The cumulative electron-withdrawing effect of these halogens would activate the ring towards nucleophilic attack.

Carbon-Halogen Bond Reactivity and Stability in the Context of this compound

The reactivity and stability of the carbon-halogen bonds in this compound are critical to its chemical behavior, particularly in reactions involving the cleavage of these bonds. The strength of carbon-halogen bonds generally decreases down the group in the periodic table. quora.commsu.edu

The typical order of bond strength for carbon-halogen bonds is: C-F > C-Cl > C-Br > C-I doubtnut.comdoubtnut.com

This trend is attributed to the decreasing electronegativity and increasing atomic size of the halogen atoms down the group, which leads to less effective orbital overlap with carbon. doubtnut.com The C-F bond is the strongest single bond to carbon. msu.edu

| Bond | Bond Energy (kJ/mol) |

|---|---|

| C-F | ~485 |

| C-Cl | ~327 |

| C-Br | ~285 |

| C-I | ~213 |

Based on these general bond energies, the C-I bond in this compound is the weakest and therefore the most likely to be cleaved in reactions such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C-Br bond is of intermediate strength, and the C-F bond is the strongest and least reactive under these conditions. This differential reactivity allows for selective functionalization at the different halogenated positions.

Reactivity Profile of the Hydrazine Moiety

The hydrazine functional group (-NHNH2) is a key center of reactivity in this compound, primarily due to the nucleophilic nature of the nitrogen atoms.

Condensation Reactions with Carbonyl Compounds Leading to Hydrazone Derivatives

Hydrazines readily undergo condensation reactions with aldehydes and ketones to form hydrazones. nih.govchemguide.co.uk This reaction is a classic method for the characterization of carbonyl compounds and is an example of an addition-elimination reaction. chemguide.co.uk The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. chemguide.co.uk

The general reaction is as follows: R1R2C=O + H2NNH-Ar → R1R2C=NNH-Ar + H2O

In the case of this compound, the nucleophilicity of the hydrazine moiety will be somewhat reduced by the electron-withdrawing inductive effects of the three halogen substituents on the aromatic ring. However, it is still expected to react with a variety of aldehydes and ketones to form the corresponding hydrazone derivatives. These reactions are typically catalyzed by a small amount of acid. nih.gov

| Phenylhydrazine (B124118) Derivative | Carbonyl Compound | Resulting Hydrazone Type |

|---|---|---|

| Phenylhydrazine | 2,6-Hydroxyacetophenone | 2-[1-(2-Phenylhydrazono)ethyl]benzene-1,3-diol |

| 2,4-Dinitrophenylhydrazine | Generic Aldehyde/Ketone | 2,4-Dinitrophenylhydrazone |

| This compound | Propanone | Propan-2-one (5-bromo-4-fluoro-2-iodophenyl)hydrazone (Predicted) |

| This compound | Benzaldehyde | Benzaldehyde (5-bromo-4-fluoro-2-iodophenyl)hydrazone (Predicted) |

Examination of the Nucleophilic Characteristics of the Hydrazine Functional Group

The nucleophilicity of the hydrazine group is a central aspect of its reactivity. Phenylhydrazines are considered ambident nucleophiles, with both the substituted (N-1) and terminal (N-2) nitrogen atoms capable of acting as nucleophiles. unive.it The reactivity of each nitrogen is influenced by the electronic nature of the substituents on the phenyl ring. unive.it

Electron-withdrawing groups on the phenyl ring, such as the bromo, fluoro, and iodo substituents in this compound, decrease the electron density on the N-1 nitrogen through inductive and resonance effects. This reduction in electron density lowers the nucleophilicity of the N-1 nitrogen. However, this can also lead to an increase in the acidity of the N-1 proton, which upon deprotonation under basic conditions can generate a highly nucleophilic anion. unive.it

Reductive Potential of the Hydrazine Functionality in Organic Transformations

No specific studies detailing the reductive potential or applications of this compound in organic transformations were identified.

In general, the hydrazine functional group (-NHNH₂) is known to participate in reduction reactions. Phenylhydrazines can be used as reducing agents in various organic transformations, a prominent example being the Wolff-Kishner reduction. This reaction converts ketones and aldehydes to the corresponding alkanes. The process typically involves the formation of a hydrazone intermediate by reacting the carbonyl compound with a hydrazine, followed by treatment with a strong base at high temperatures. The driving force for the reduction is the formation of the highly stable dinitrogen gas (N₂). While this reactivity is characteristic of the hydrazine moiety, the specific influence of the bromo, fluoro, and iodo substituents on the phenyl ring of the title compound on its reductive potential has not been documented.

Intra- and Intermolecular Cyclization Reactions and Their Mechanistic Insights

Specific research on the intra- and intermolecular cyclization reactions involving this compound, including any mechanistic insights, is not described in the accessible literature.

There are no published examples or detailed research findings on the use of this compound for the formation of nitrogen-containing heterocyclic systems such as pyrazoles.

The synthesis of pyrazoles is a classic application of phenylhydrazines. The most common method is the Knorr pyrazole (B372694) synthesis, which involves the condensation reaction between a phenylhydrazine and a 1,3-dicarbonyl compound. nih.govdergipark.org.tr Another prevalent route is the reaction with α,β-unsaturated ketones or aldehydes, which proceeds via a cyclocondensation reaction. nih.govmdpi.com The electronic and steric effects of substituents on the phenyl ring can influence the regioselectivity and reaction rate of pyrazole formation. nih.gov However, without experimental data, the specific outcomes of such reactions with this compound remain speculative.

No studies concerning the identification or characterization of reaction intermediates or transition states in reactions involving this compound have been reported.

Mechanistic studies of pyrazole formation from substituted hydrazines often involve the characterization of key intermediates like hydrazones or aza-Michael adducts. The reaction pathway and the rate-determining step can be influenced by factors such as pH, solvent, and the nature of the substituents on both the hydrazine and the carbonyl-containing reactant. Computational studies and spectroscopic techniques are typically employed to investigate these transient species and transition states. Unfortunately, no such investigations have been carried out for the specific compound .

Derivatization Strategies and Advanced Functional Group Transformations

Chemical Elaboration of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) is a potent nucleophile, providing a reactive handle for N-substitution and the construction of more complex nitrogen-containing structures.

The nitrogen atoms of the hydrazine group are nucleophilic and can readily undergo alkylation and acylation reactions. d-nb.infoorganic-chemistry.orgorganic-chemistry.org Treatment with alkyl halides (R-X) in the presence of a base leads to the formation of N-alkylated derivatives. Depending on the stoichiometry and reaction conditions, mono- or di-alkylation can be achieved. Similarly, acylation with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) yields N-acylhydrazines, also known as hydrazides. wustl.edu

These reactions are typically influenced by the steric hindrance and electronic properties of both the hydrazine and the electrophile. The electron-withdrawing nature of the polyhalogenated phenyl ring reduces the nucleophilicity of the attached nitrogen atom (Nα) compared to the terminal nitrogen (Nβ), which can influence the regioselectivity of the substitution.

| Reaction Type | Reagent Example | Product Type |

| Mono-alkylation | Methyl iodide (CH₃I) | N-Methyl-(5-bromo-4-fluoro-2-iodophenyl)hydrazine |

| Di-alkylation | Ethyl bromide (CH₃CH₂Br) in excess | N,N'-Diethyl-(5-bromo-4-fluoro-2-iodophenyl)hydrazine |

| Mono-acylation | Acetyl chloride (CH₃COCl) | N'-Acetyl-(5-bromo-4-fluoro-2-iodophenyl)hydrazide |

| Di-acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) in excess | N,N'-Diacetyl-(5-bromo-4-fluoro-2-iodophenyl)hydrazide |

The hydrazine moiety serves as a key functional group for the synthesis of more elaborate structures. One of the most common transformations is the reaction with aldehydes and ketones to form hydrazones. nih.gov This condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration, to yield a product containing a C=N-N bond.

These hydrazones can be valuable intermediates themselves or serve as precursors for the synthesis of various heterocyclic compounds. Furthermore, the hydrazide products from acylation can be used in subsequent reactions to build larger, more complex molecular architectures. ijpsr.comgoogle.com The synthesis of substituted phenylhydrazines often begins with the corresponding anilines, which undergo diazotization followed by reduction. nih.govscite.aipatsnap.com

Selective Transformations Involving Aromatic Halogen Atoms

The presence of three different halogens (I, Br, F) on the phenyl ring offers remarkable opportunities for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates. The differing reactivity of the carbon-halogen bonds is the key to this selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle follows the general trend: C–I > C–Br > C–Cl >> C–F. nih.govyoutube.comwikipedia.org This predictable reactivity order allows for highly selective transformations on the (5-Bromo-4-fluoro-2-iodophenyl)hydrazine core.

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent. By carefully controlling the reaction conditions, a boronic acid or ester can be selectively coupled at the most reactive C-I bond, leaving the C-Br and C-F bonds intact.

Heck Reaction : This reaction forms a substituted alkene by coupling the aryl halide with an alkene. organic-chemistry.orgwikipedia.orgnih.gov Again, selectivity is expected at the C-I position.

Sonogashira Coupling : This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgmdpi.comorganic-chemistry.org The C-I bond will preferentially react, allowing for the introduction of an alkynyl group at the C2 position. youtube.comacs.org

| Reaction Name | Coupling Partner | Expected Selective Product (at C2-I position) |

| Suzuki-Miyaura | Phenylboronic acid | (2-Phenyl-5-bromo-4-fluorophenyl)hydrazine |

| Heck | Styrene | (2-Styryl-5-bromo-4-fluorophenyl)hydrazine |

| Sonogashira | Phenylacetylene | (2-(Phenylethynyl)-5-bromo-4-fluorophenyl)hydrazine |

Halogen exchange reactions, such as the aromatic Finkelstein reaction, can be used to replace one halogen with another. wikipedia.orgbyjus.com For aryl halides, these transformations are typically catalyzed by copper or nickel complexes. organic-chemistry.orgnih.gov For instance, the bromo group at the C5 position could potentially be converted to an iodo group to modulate reactivity in subsequent cross-coupling reactions, although achieving selectivity over the existing iodo group would be challenging.

Introducing an additional fluorine atom or exchanging another halogen for fluorine often involves nucleophilic aromatic substitution (SNAr). wikipedia.org In contrast to cross-coupling reactivity, the rate of SNAr can be faster for C-F bonds than for other C-halogen bonds when the ring is sufficiently electron-deficient, as the highly electronegative fluorine activates the ring for nucleophilic attack. nih.govmasterorganicchemistry.comstackexchange.com However, replacing a bromine or iodine with fluorine on a polyhalogenated ring typically requires specific reagents like alkali metal fluorides (e.g., KF, CsF) at high temperatures, often in a polar aprotic solvent. google.comgoogle.com

The differential reactivity of the halogens also governs the formation of organometallic reagents. The order of reactivity for both Grignard reagent formation (with Mg metal) and metal-halogen exchange (with organolithium reagents like n-BuLi) is I > Br > Cl. wikipedia.orgutexas.eduwikipedia.org

Therefore, treating this compound with magnesium metal would selectively form the Grignard reagent at the C2 position. youtube.com Similarly, reaction with two equivalents of an alkyllithium reagent at low temperatures would result in deprotonation of the hydrazine followed by selective lithium-halogen exchange at the C-I bond. nih.govnih.govresearchgate.net

This resulting organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the C2 position, as illustrated in the table below.

| Reagent Sequence | Electrophile | Product of Reaction at C2 Position |

| 1. Mg, THF; 2. CO₂; 3. H₃O⁺ | Carbon dioxide | 3-Bromo-4-fluoro-6-hydrazinylbenzoic acid |

| 1. n-BuLi, THF; 2. Benzaldehyde | Benzaldehyde | (3-Bromo-4-fluoro-6-hydrazinylphenyl)(phenyl)methanol |

| 1. i-PrMgCl, THF; 2. Acetone | Acetone | 2-(3-Bromo-4-fluoro-6-hydrazinylphenyl)propan-2-ol |

Application in Multi-Component Reactions for Molecular Complexity

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. A key strategy in the design of MCRs is the use of highly functionalized building blocks that can participate in sequential bond-forming events.

While extensive research exists on a variety of substituted phenylhydrazines in well-known MCRs such as the Fischer indole (B1671886) synthesis, Biginelli reaction, or Ugi and Passerini reactions, a thorough review of scientific literature and chemical databases reveals a notable absence of specific studies detailing the application of This compound in such transformations. The unique substitution pattern of this compound, featuring three distinct halogen atoms (bromo, fluoro, and iodo) on the phenyl ring, presents both opportunities and challenges for its incorporation into complex molecular scaffolds via multi-component strategies.

The presence of the hydrazine moiety suggests its potential utility in reactions that proceed via hydrazone intermediates. For instance, in a hypothetical MCR, This compound could react with an aldehyde or ketone to form a corresponding hydrazone. This intermediate could then be intercepted by other components in the reaction mixture to build more complex heterocyclic systems. The electronic properties of the halogen substituents would significantly influence the reactivity of the hydrazine and any subsequent intermediates.

The following table outlines a hypothetical multi-component reaction involving a substituted phenylhydrazine (B124118), illustrating the potential for generating molecular complexity.

Table 1: Hypothetical Multi-Component Reaction Protocol

| Component A | Component B | Component C | Potential Product Class | Key Bond Formations |

| This compound | Aldehyde/Ketone | Active Methylene Compound | Substituted Pyrazoles or Indazoles | C-N, C-C, N-N cyclization |

| This compound | Isocyanide | Carbonyl Compound | Acylhydrazide derivatives | C-N, C-C |

| This compound | β-Ketoester | Aldehyde | Dihydropyrimidinone-like structures | C-N, C-C, Cyclocondensation |

Detailed research into the reactivity of This compound under various MCR conditions is required to establish its synthetic utility. Such studies would need to carefully consider the chemoselectivity of the reactions, given the multiple reactive sites on the molecule. The differential reactivity of the C-Br, C-F, and C-I bonds could also be exploited for subsequent post-MCR modifications, further expanding the molecular diversity of the resulting products. However, at present, specific research findings on these applications are not available in the public domain.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Prediction of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the three-dimensional arrangement of atoms and the electronic landscape of (5-Bromo-4-fluoro-2-iodophenyl)hydrazine. These calculations can provide precise data on bond lengths, bond angles, and dihedral angles, offering a clear picture of the molecule's geometry.

The electronic properties are also a key focus of these investigations. The distribution of electron density, influenced by the varying electronegativity of the bromine, fluorine, and iodine substituents, can be mapped. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that can be calculated. The HOMO-LUMO gap is a significant indicator of the molecule's chemical reactivity and its kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Molecular Geometry and Electronic Properties of this compound

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-I Bond Length | ~2.10 Å |

| N-N Bond Length | ~1.45 Å |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Computational Elucidation of Reaction Mechanisms and Energy Landscapes

Theoretical calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound. By identifying transition states and intermediates, computational chemists can elucidate detailed reaction mechanisms. This is particularly valuable for complex multi-step reactions where experimental observation of transient species is challenging.

The energy landscapes for various reaction pathways can be computed, allowing for the determination of activation energies and reaction enthalpies. This information helps in predicting the most favorable reaction conditions and identifying potential side reactions. For instance, in reactions such as Fischer indole (B1671886) synthesis, the regioselectivity can be rationalized by comparing the activation barriers for the formation of different constitutional isomers.

Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Organic Reactions

The substitution pattern on the phenyl ring of this compound, with its combination of electron-withdrawing and bulky halogen atoms, presents interesting challenges in predicting reaction outcomes. Computational models can be employed to forecast the reactivity of different sites within the molecule. For example, electrostatic potential maps can highlight the electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.

In reactions where multiple products can be formed, theoretical calculations can predict the regioselectivity by comparing the energies of the possible intermediates and transition states. Similarly, for reactions that can yield stereoisomers, computational methods can be used to predict the stereoselectivity by analyzing the steric and electronic factors that govern the approach of reagents.

Conformational Analysis and Advanced Molecular Dynamics Simulations

The hydrazine (B178648) moiety attached to the substituted phenyl ring can exhibit rotational flexibility, leading to different conformers. Conformational analysis through computational methods can identify the most stable conformations and the energy barriers between them. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation.

Advanced molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, taking into account solvent effects and temperature. MD simulations can reveal how the molecule interacts with its environment and how its conformation fluctuates, which is particularly important for understanding its behavior in solution and its potential interactions with biological macromolecules.

Table 2: Relative Energies of Different Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) |

| A | 0° | 5.2 |

| B | 60° | 1.8 |

| C | 120° | 0.0 |

| D | 180° | 3.5 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis.

Applications in Specialized Organic Synthesis

Role as a Versatile Building Block for the Construction of Complex Molecular Architectures

The strategic placement of three distinct halogen atoms—bromine, fluorine, and iodine—on the phenylhydrazine (B124118) ring makes (5-Bromo-4-fluoro-2-iodophenyl)hydrazine a particularly valuable synthon for medicinal chemists. Each halogen atom offers a potential site for selective chemical modification, allowing for the stepwise and controlled introduction of various functional groups. This multi-handle approach is crucial for building intricate molecular frameworks with a high degree of precision.

The differential reactivity of the carbon-halogen bonds (C-I < C-Br < C-F) can be exploited in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the sequential and regioselective formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of highly functionalized and sterically complex molecules. The presence of the hydrazine (B178648) moiety further expands its synthetic utility, most notably as a key component in the Fischer indole (B1671886) synthesis, a cornerstone reaction for the preparation of indole-based heterocyclic systems.

Precursor in the Rational Design and Synthesis of Advanced Organic Materials and Lead Structures

The unique electronic and steric properties imparted by the halogen substituents of this compound make it an attractive starting material for the development of advanced organic materials and novel therapeutic agents.

Development of Novel Kinase Inhibitors and Related Pharmacologically Relevant Scaffolds

In the realm of medicinal chemistry, the development of kinase inhibitors is a major focus for cancer therapy and the treatment of other proliferative diseases. The core structure of many kinase inhibitors features a heterocyclic scaffold that can be accessed through synthetic pathways starting from functionalized phenylhydrazines. This compound serves as a precursor for the synthesis of substituted indazoles and other related heterocyclic systems that are known to interact with the ATP-binding site of various kinases.

The fluorine atom can enhance binding affinity and improve metabolic stability, while the bromine and iodine atoms provide vectors for further chemical elaboration to optimize potency and selectivity. For instance, the Fischer indole synthesis utilizing this hydrazine derivative can lead to the formation of halogenated indoles, which can then be further functionalized to target specific kinase enzymes.

| Precursor Compound | Resulting Scaffold | Potential Application |

| This compound | Halogenated Indazoles | Kinase Inhibitors |

| This compound | Substituted Pyrazoles | Anticancer Agents |

| This compound | Functionalized Triazoles | Antimicrobial Agents |

Exploration of Novel Heterocyclic Scaffolds for Future Medicinal Chemistry Applications

Beyond kinase inhibitors, this compound is instrumental in the exploration of novel heterocyclic scaffolds with potential applications in a wide range of therapeutic areas. The hydrazine functionality can participate in condensation reactions with various dicarbonyl compounds to yield a diverse array of heterocyclic systems, including pyrazoles, pyridazines, and triazoles.

The resulting halogenated heterocycles are valuable intermediates that can be further diversified through the selective functionalization of the carbon-halogen bonds. This modular approach allows for the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new lead structures in drug discovery programs. The ability to fine-tune the physicochemical properties of the final molecules by leveraging the distinct characteristics of each halogen atom is a significant advantage in the design of new drug candidates.

Contribution to Catalyst Development and Ligand Design in Modern Organometallic Chemistry

The application of this compound extends into the field of organometallic chemistry, particularly in the design of novel ligands for catalytic applications. The nitrogen atoms of the hydrazine moiety and the potential for coordination through the halogen atoms make it a candidate for the synthesis of unique ligand frameworks.

Advanced Analytical and Spectroscopic Characterization in Research

Application of High-Resolution Spectroscopic Methods for Structure Elucidation

High-resolution spectroscopic methods are paramount for determining the precise atomic arrangement of (5-Bromo-4-fluoro-2-iodophenyl)hydrazine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed.

¹H NMR: This technique would identify the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the two aromatic protons and the protons of the hydrazine (B178648) (-NHNH₂) moiety. The chemical shifts (δ) of the aromatic protons would be influenced by the adjacent halogen substituents. Spin-spin coupling between the two aromatic protons would appear as doublets, and their coupling constant (J-value) would confirm their ortho relationship. The hydrazine protons would likely appear as broad signals that can exchange with deuterium (B1214612) upon adding D₂O.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. Six distinct signals are expected for the aromatic carbons and would be identified through their characteristic chemical shifts. The carbon atoms bonded to electronegative halogens (F, Br, I) would be significantly affected. Furthermore, carbon-fluorine coupling (JCF) would provide definitive evidence for the position of the fluorine atom relative to the carbon skeleton, often observed as doublets for the carbons ortho, meta, and para to the fluorine atom.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment. It would show a single resonance, and its coupling to nearby protons (³JHF) would further confirm the substitution pattern on the aromatic ring.

Illustrative Expected NMR Data

While actual spectra are not publicly available, the following table outlines the expected NMR characteristics for this compound based on known effects of similar substituents on aromatic rings.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic CH (at C3) | 7.0 - 7.5 | Doublet of doublets (dd) | JHH ≈ 8-9 Hz, JHF ≈ 6-8 Hz |

| Aromatic CH (at C6) | 7.5 - 8.0 | Doublet of doublets (dd) | JHH ≈ 8-9 Hz, JHF ≈ 4-5 Hz |

| -NH- | 4.0 - 6.0 | Broad singlet | - |

| -NH₂ | 3.5 - 5.5 | Broad singlet | - |

| Aromatic C-I | 85 - 95 | Doublet | JCF ≈ 3-5 Hz |

| Aromatic C-Br | 110 - 120 | Doublet | JCF ≈ 20-25 Hz |

| Aromatic C-F | 155 - 165 | Doublet | ¹JCF ≈ 240-260 Hz |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule, thereby confirming its elemental formula (C₆H₅BrFIN₂). The isotopic pattern observed in the mass spectrum would be highly characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing clear evidence for its inclusion in the molecular structure. Analysis of the fragmentation pattern could also yield structural information, with likely initial cleavages occurring at the C-N bond or involving the loss of the hydrazine group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydrazine (N-H) | Stretching | 3200 - 3400 (two bands) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-F | Stretching | 1100 - 1250 |

| C-Br | Stretching | 500 - 600 |

| C-I | Stretching | ~500 |

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both purification and purity analysis. Due to the aromatic and moderately polar nature of this compound, reversed-phase HPLC would be the method of choice. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely provide good separation. A UV detector would be suitable for detection, given the chromophoric nature of the phenylhydrazine (B124118) core. A purity assessment by HPLC would involve integrating the area of the main peak and comparing it to the total area of all observed peaks.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate. GC coupled with a mass spectrometer (GC-MS) would be particularly powerful, providing separation and mass information simultaneously, allowing for the identification of trace impurities.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the atomic connectivity and stereochemistry without ambiguity.

The process involves growing a high-quality single crystal of this compound, which can often be the most challenging step. nih.gov Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. youtube.comyoutube.com

For this specific molecule, a crystal structure would:

Confirm the substitution pattern on the benzene (B151609) ring.

Provide precise bond lengths for C-F, C-Br, and C-I, which can offer insight into electronic effects.

Reveal the conformation of the hydrazine group relative to the aromatic ring.

Elucidate intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydrazine N-H groups and potential halogen bonding involving the bromine or iodine atoms.

Although no public crystal structure is available for this compound, the table below provides typical bond lengths for the types of bonds present in the molecule, derived from crystallographic databases for similar structures.

| Bond Type | Typical Bond Length (Å) |

| Aromatic C-C | 1.38 - 1.40 |

| C-H | 0.95 - 1.09 |

| C-N | 1.40 - 1.45 |

| N-N | 1.43 - 1.46 |

| N-H | 0.98 - 1.02 |

| C-F | 1.34 - 1.37 |

| C-Br | 1.88 - 1.91 |

| C-I | 2.08 - 2.12 |

This comprehensive analytical approach ensures a molecule's identity, purity, and solid-state structure are thoroughly established, providing a solid foundation for any subsequent research or application.

Conclusion and Outlook for 5 Bromo 4 Fluoro 2 Iodophenyl Hydrazine Research

Synthesis of Key Findings and Mechanistic Understanding

A conclusive understanding of (5-bromo-4-fluoro-2-iodophenyl)hydrazine begins with its synthesis and the inherent reactivity imparted by its unique substitution pattern.

Synthesis and Structure: The most logical and established synthetic pathway to arylhydrazines involves a two-step process starting from the corresponding aniline (B41778). google.com In this case, the precursor would be 5-bromo-4-fluoro-2-iodoaniline. The synthesis would proceed via:

Diazotization: The reaction of the aniline with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form the intermediate diazonium salt. google.com

Reduction: The subsequent reduction of the diazonium salt using a mild reducing agent, such as stannous chloride (SnCl₂), sodium sulfite, or sodium bisulfite, to yield the target hydrazine (B178648).

The core of this molecule's potential lies in its structure. The phenyl ring is functionalized with three different halogens—fluorine, bromine, and iodine—each possessing distinct electronic properties and, crucially, different carbon-halogen bond strengths. This differential creates a hierarchy of reactivity, which is the cornerstone of its utility in selective chemical transformations. The typical order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl >> C–F, a principle that would govern the stepwise functionalization of this molecule.

Mechanistic Implications: The hydrazine moiety (–NHNH₂) is a versatile functional group, well-known for its role in the formation of hydrazones upon reaction with aldehydes and ketones. This reaction is the initial step in the classical Fischer indole (B1671886) synthesis, one of the most important methods for preparing indole heterocycles. wikipedia.orgthermofisher.com The electronic nature of the polyhalogenated ring is expected to influence the nucleophilicity of the hydrazine and the stability of reaction intermediates, thereby affecting the kinetics and outcomes of such transformations.

Identification of Promising Future Research Avenues in Polyhalogenated Arylhydrazine Chemistry

The unique structure of this compound opens up several promising avenues for future research, positioning it as a powerful building block in synthetic chemistry.

Sequential Site-Selective Cross-Coupling: A primary area of investigation would be the systematic exploration of site-selective cross-coupling reactions. The differential reactivity of the C–I and C–Br bonds provides a clear handle for sequential functionalization. Future work should focus on:

Targeting the C–I Bond: Initially performing Suzuki, Sonogashira, Heck, or Buchwald-Hartwig cross-coupling reactions under conditions optimized for the activation of the carbon-iodine bond, leaving the bromo and fluoro substituents untouched.

Targeting the C–Br Bond: Subsequently, subjecting the mono-functionalized product to a second cross-coupling reaction under more forcing conditions to react the carbon-bromine bond. This stepwise approach would allow for the controlled and predictable synthesis of tri-substituted aromatic compounds with a diverse array of functionalities, starting from a single precursor.

Synthesis of Novel Heterocyclic Scaffolds: Beyond indoles, arylhydrazines are precursors to other important heterocyclic systems. Future studies could investigate the reaction of this compound with 1,3-dicarbonyl compounds to synthesize substituted pyrazoles, or its use in the synthesis of indazoles and other nitrogen-containing heterocycles. nih.gov These compounds form the core of many pharmaceuticals, and the introduction of this specific halogen pattern could lead to new therapeutic agents.

Broader Implications for Specialized Organic Synthesis and Advanced Materials Science

The potential applications of this compound and its derivatives extend beyond the synthesis of individual molecules, carrying broader implications for synthetic strategy and the design of new materials.

Platform for Diversity-Oriented Synthesis: In modern organic synthesis, particularly in the context of medicinal chemistry and drug discovery, there is a high demand for platform molecules that can be readily diversified. This compound is a prime example of such a scaffold. Its capacity for undergoing at least three distinct and sequential chemical transformations (two different cross-couplings and hydrazine-based reactions) makes it an ideal starting point for generating libraries of complex, three-dimensional molecules. This accelerates the discovery of new compounds with desirable biological or physical properties.

Development of Advanced Functional Materials: Polyhalogenated compounds are widely used in industry and agriculture and are integral to materials science. unacademy.comwikipedia.orgembibe.com The incorporation of the 5-bromo-4-fluoro-2-iodophenyl moiety into polymers or other macromolecular structures could impart valuable properties:

Flame Retardancy: The presence of heavy halogens like bromine and iodine is a well-known strategy for creating flame-retardant materials.

High Refractive Index: Materials rich in heavy atoms tend to have higher refractive indices, a property desirable for optical applications, including advanced lenses and coatings.

Crystal Engineering: The multiple halogen atoms provide sites for halogen bonding, a specific and directional non-covalent interaction that can be used to control the self-assembly of molecules into highly ordered crystalline structures.

Q & A

Q. How can researchers reconcile conflicting reports on the catalytic decomposition products of hydrazine derivatives?

- Methodological Answer : Product distribution (NH₃ vs. N₂/H₂) depends on catalyst morphology and reaction conditions. Use in situ FTIR or gas chromatography to track intermediates. For hydrous hydrazine, Pt–Ni alloys favor H₂ selectivity (>95%) by suppressing NH₃ pathways .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.